

Anagrelide-13C3 for In Vitro Metabolism Assays: A Technical Guide

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Compound of Interest

Compound Name: Anagrelide-13C3

Cat. No.: B562734

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Introduction

Anagrelide is a platelet-reducing agent indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to decrease elevated platelet counts and reduce the associated risk of thrombosis.[1][2][3][4] Understanding the metabolic fate of Anagrelide is critical for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safe and effective use. In vitro metabolism assays are indispensable tools in this process, providing a controlled environment to study metabolic pathways and enzyme kinetics.

The precision and accuracy of these assays, especially those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are significantly enhanced by the use of stable isotope-labeled internal standards. **Anagrelide-13C3**, a labeled variant of the parent drug, serves as an ideal internal standard for the quantitative analysis of Anagrelide in biological matrices. Its co-elution with the unlabeled analyte and identical ionization efficiency, while being distinguishable by mass, corrects for variations in sample preparation and instrument response, ensuring robust and reliable data.[5]

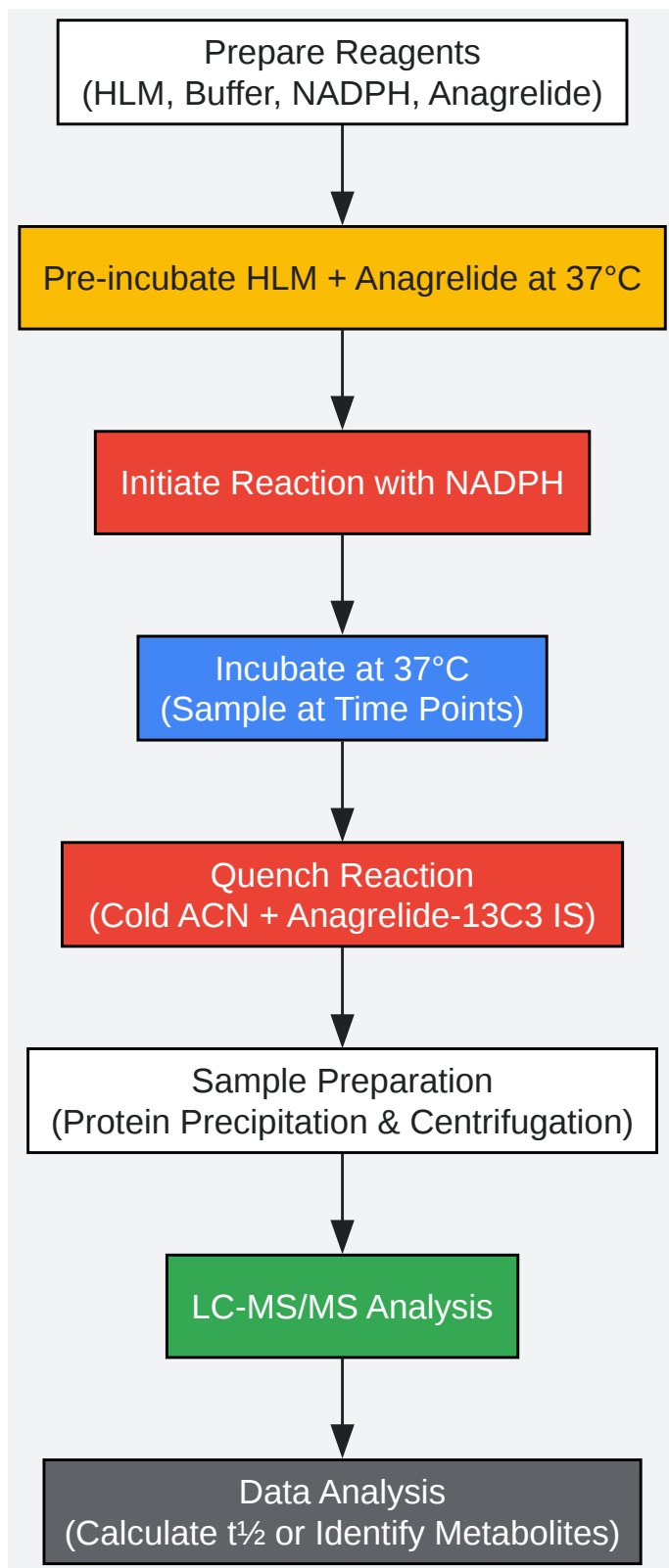
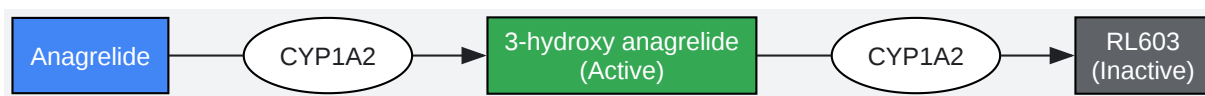
This technical guide provides an in-depth overview of Anagrelide's metabolism, the role of **Anagrelide-13C3**, and detailed protocols for conducting in vitro metabolism assays.

Anagrelide Metabolism: Pathways and Key Metabolites

Anagrelide undergoes extensive first-pass metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system, specifically isoform CYP1A2, is the principal catalyst for its biotransformation. This metabolic process yields two major metabolites that have been identified in circulation.

- 3-hydroxy anagrelide (BCH24426): This is a pharmacologically active metabolite. It demonstrates a similar potency to Anagrelide in its platelet-lowering effect. However, it is a significantly more potent inhibitor of phosphodiesterase 3 (PDE3), approximately 40 times more so than the parent compound. Plasma exposure to 3-hydroxy anagrelide is about twice that of the parent drug.
- RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is considered an inactive metabolite.

The primary route of elimination for Anagrelide metabolites is through urinary excretion. Less than 1% of an administered dose is recovered in the urine as unchanged Anagrelide, while approximately 3% is recovered as 3-hydroxy anagrelide and 16-20% as RL603.



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